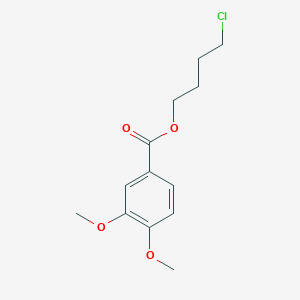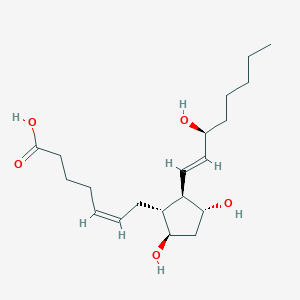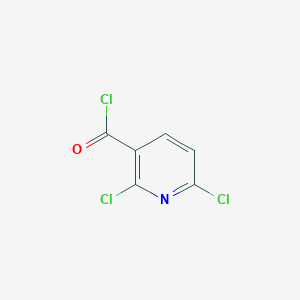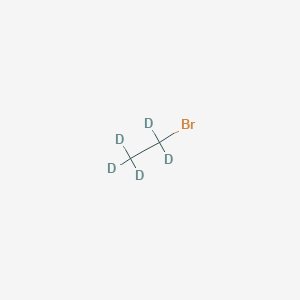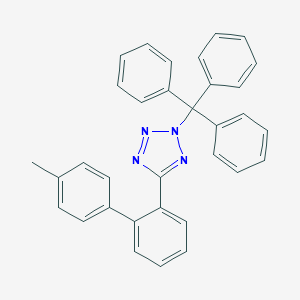
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole-based compounds involves various chemical reactions, often employing specific reagents under controlled conditions. For instance, a study by Al‐Azmi & Mahmoud (2020) describes the synthesis of novel triazole derivatives using a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, yielding moderate yields and confirmed by spectroscopic analyses (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic methods, including IR and NMR spectra, and sometimes X-ray diffraction. For example, Xue et al. (2008) detailed the synthesis and crystal structure of a triazole-thione derivative, characterized by single-crystal X-ray diffraction, revealing significant dihedral angles between various rings in the compound (Xue et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene derivatives can involve various interactions and reactions, contributing to their potential applications. Li et al. (2007) synthesized Ag(I) complexes with a multidentate ligand, demonstrating how the deprotonation of the ligand could result in dimensional increase and aggregation in the complexes, indicating versatile chemical behavior (Li et al., 2007).
Physical Properties Analysis
Physical properties such as melting points, crystallization, and solubility are critical in understanding the practical applications of these compounds. Haddon et al. (1992) explored the solid-state structural, electronic, and magnetic properties of a related benzene derivative, providing insights into its physical behavior at different temperatures (Haddon et al., 1992).
Chemical Properties Analysis
Analyzing the chemical properties, including reactivity, stability, and potential applications, is crucial. Tatyana et al. (2019) synthesized and evaluated the physical-chemical properties of triazole derivatives, confirming their structure and identity through various physical-chemical methods, indicating their potential chemical applications (Tatyana et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene | |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

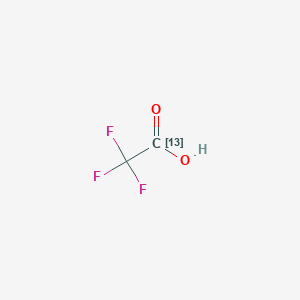
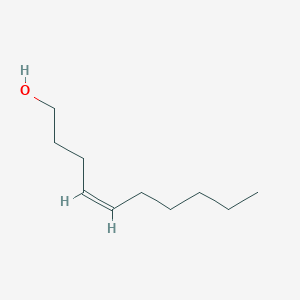
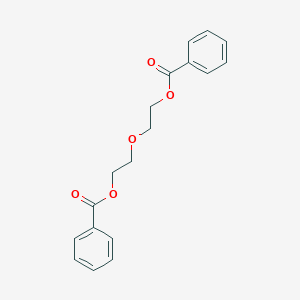
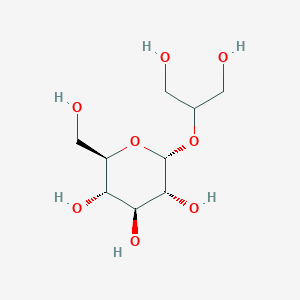
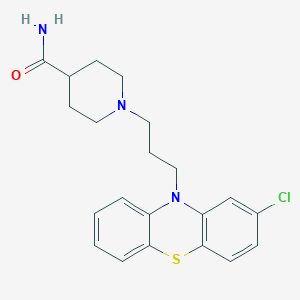
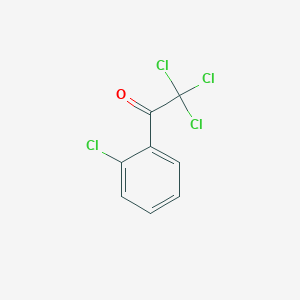
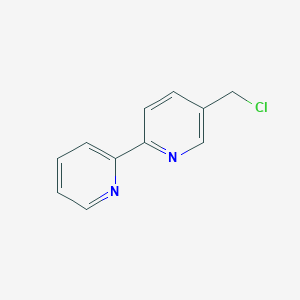
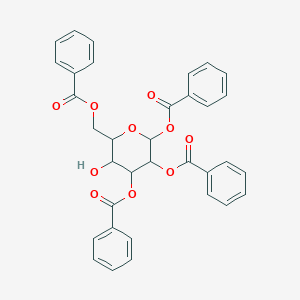
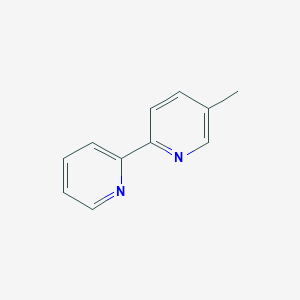
![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)
